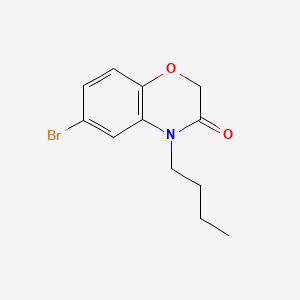
(R)-6-(Pyrrolidin-2-yl)pyridine-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R)-6-(Pyrrolidin-2-yl)pyridine-3-carbonitrile, also known as nicotine pyrrolidine analog (NPA), is a synthetic compound that has been studied for its potential as a therapeutic agent for a variety of neurological disorders. It is a structural analog of nicotine, a well-known addictive substance found in tobacco products. However, unlike nicotine, NPA does not have addictive properties, making it a promising candidate for medicinal use.
Mécanisme D'action
NPA acts as a partial agonist at nicotinic acetylcholine receptors (nAChRs), which are widely distributed throughout the brain and are involved in a variety of neurological processes. By binding to these receptors, NPA can modulate the release of neurotransmitters such as dopamine, serotonin, and acetylcholine, which are important for regulating mood, cognition, and movement.
Effets Biochimiques Et Physiologiques
NPA has been shown to have a variety of biochemical and physiological effects in animal models. It can increase the release of dopamine in the striatum, which is involved in the regulation of movement and reward. NPA can also increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is important for the growth and survival of neurons.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using NPA in lab experiments is its high potency and selectivity for nAChRs. This allows researchers to study the effects of nAChR activation in a more specific and controlled manner. However, one limitation of using NPA is its relatively short half-life, which may require frequent dosing in animal models.
Orientations Futures
There are several potential future directions for research on NPA. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. Additionally, NPA may have potential as a cognitive enhancer or as a treatment for addiction to (R)-6-(Pyrrolidin-2-yl)pyridine-3-carbonitrile or other substances. Further research is needed to fully understand the mechanisms of action and potential therapeutic applications of NPA.
Méthodes De Synthèse
The synthesis of NPA involves the reaction of pyridine-3-carboxaldehyde with pyrrolidine and sodium cyanide. This reaction produces NPA as a white solid with a high yield.
Applications De Recherche Scientifique
NPA has been studied extensively for its potential as a therapeutic agent for a variety of neurological disorders. It has been shown to have neuroprotective effects in animal models of Parkinson's disease, Alzheimer's disease, and ischemic stroke. Additionally, NPA has been shown to improve cognitive function and memory in animal models of these diseases.
Propriétés
Numéro CAS |
1213083-78-3 |
|---|---|
Nom du produit |
(R)-6-(Pyrrolidin-2-yl)pyridine-3-carbonitrile |
Formule moléculaire |
C10H11N3 |
Poids moléculaire |
173.219 |
Nom IUPAC |
6-[(2R)-pyrrolidin-2-yl]pyridine-3-carbonitrile |
InChI |
InChI=1S/C10H11N3/c11-6-8-3-4-10(13-7-8)9-2-1-5-12-9/h3-4,7,9,12H,1-2,5H2/t9-/m1/s1 |
Clé InChI |
JWKZHLQOGHDSTJ-SECBINFHSA-N |
SMILES |
C1CC(NC1)C2=NC=C(C=C2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



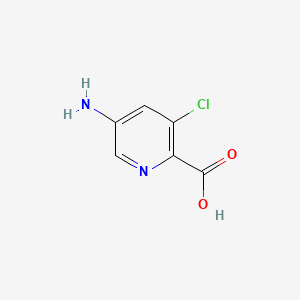
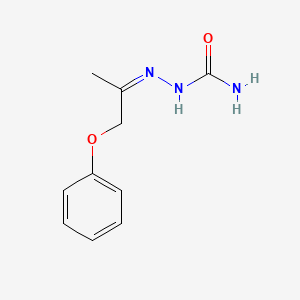



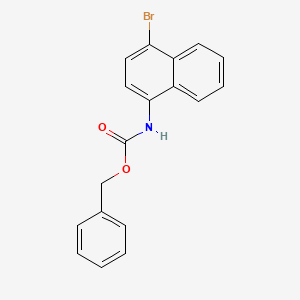
![3,4-Dihydro-2H-pyrano[2,3-b]pyridine-6-carbaldehyde](/img/structure/B577826.png)

![4-{[(2-Chlorobenzyl)oxy]methyl}piperidine hydrochloride](/img/structure/B577829.png)
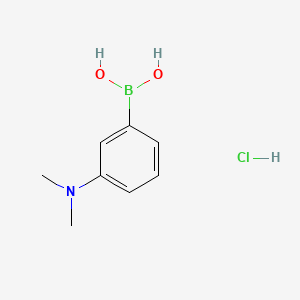
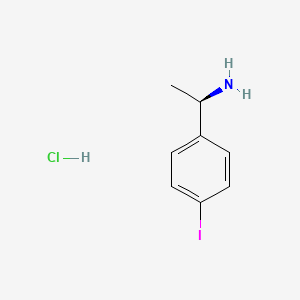
![7-Bromoimidazo[1,2-a]pyridin-8-amine](/img/structure/B577832.png)
